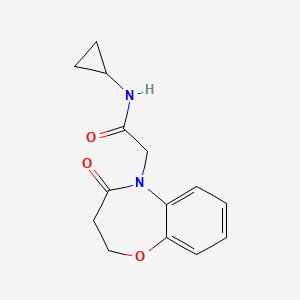
(2R)-N-(5-chloropyridin-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-N-(5-chloropyridin-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Wirkmechanismus
The mechanism of action of (2R)-N-(5-chloropyridin-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide is not fully understood, but it is believed to interact with specific proteins in cells. This interaction can lead to changes in cellular signaling pathways, which can ultimately affect cellular behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects on cells. These effects can include changes in gene expression, alterations in protein activity, and modifications to cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2R)-N-(5-chloropyridin-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide in laboratory experiments is its specificity. The compound is designed to interact with specific proteins, which can make it a useful tool for studying cellular signaling pathways. However, the compound can also have limitations, such as potential toxicity and difficulty in synthesizing.
Zukünftige Richtungen
There are many possible future directions for research on (2R)-N-(5-chloropyridin-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide. One area of interest is in the development of new drugs based on the compound. Researchers could also explore the potential use of the compound in other scientific fields, such as materials science or environmental science. Finally, further studies could be conducted to better understand the mechanism of action and physiological effects of the compound.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its synthesis method is complex, and its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects on cells. While there are advantages and limitations to using the compound in laboratory experiments, there are numerous possible future directions for research, including the development of new drugs and further studies on its mechanism of action and physiological effects.
Synthesemethoden
The synthesis of (2R)-N-(5-chloropyridin-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide involves a multi-step process that requires specific reagents and conditions. The details of the synthesis method are beyond the scope of this paper, but it is important to note that the process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
The compound (2R)-N-(5-chloropyridin-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs. The compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.
Eigenschaften
IUPAC Name |
(2R)-N-(5-chloropyridin-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-10(15(21)19-14-7-6-12(17)8-18-14)20-9-11-4-2-3-5-13(11)16(20)22/h2-8,10H,9H2,1H3,(H,18,19,21)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWBVSDGIHMFFC-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=C(C=C1)Cl)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=NC=C(C=C1)Cl)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3S)-1-[(4-ethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7644508.png)





![(3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid](/img/structure/B7644568.png)
![(2R)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide](/img/structure/B7644569.png)
![N-[4-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644580.png)
